

L-741,742 role in glioblastoma stem cell inhibition.

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Compound of Interest

Compound Name: L 741742

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An In-Depth Technical Guide on the Role of L-741,742 in Glioblastoma Stem Cell Inhibition

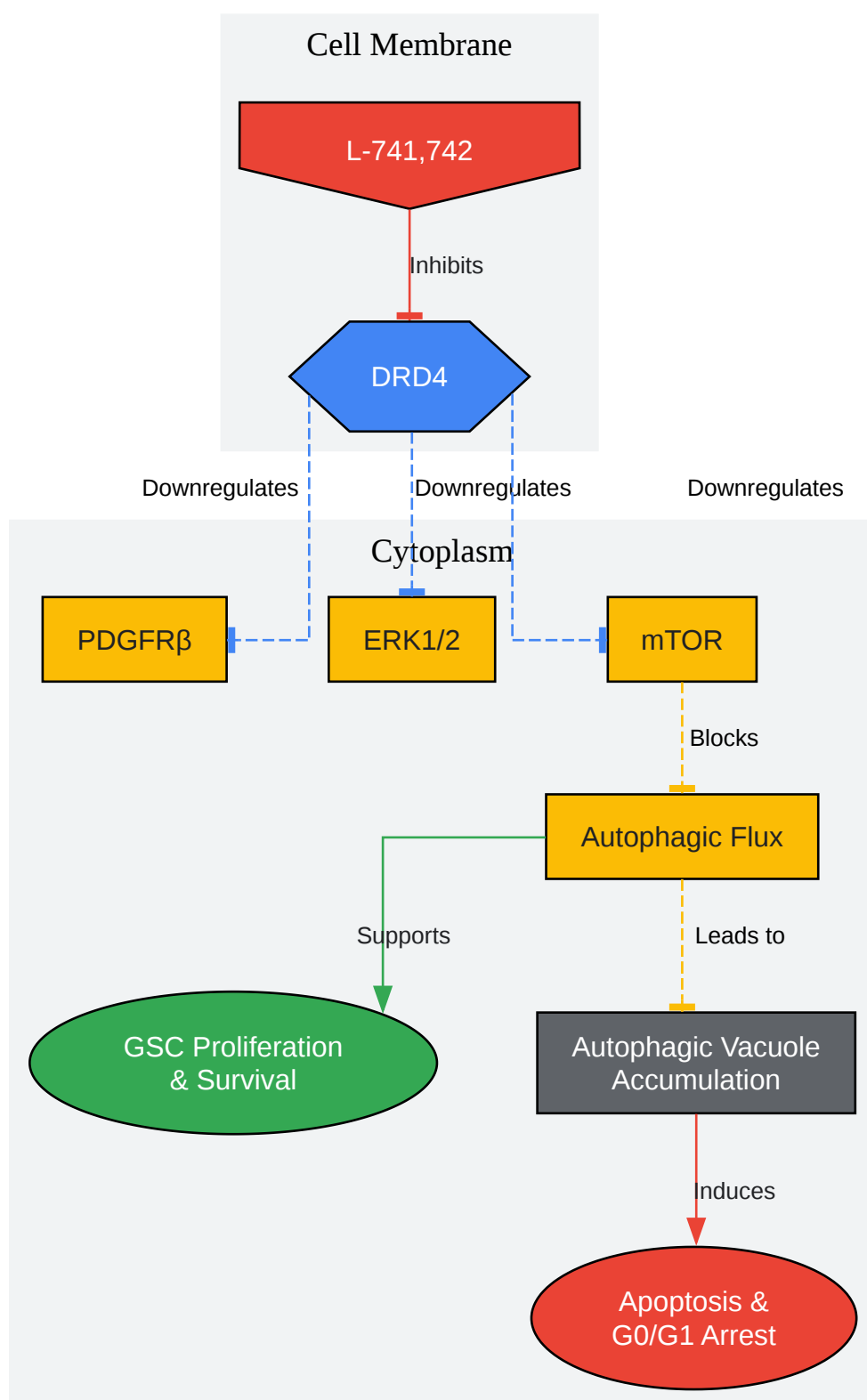
Introduction

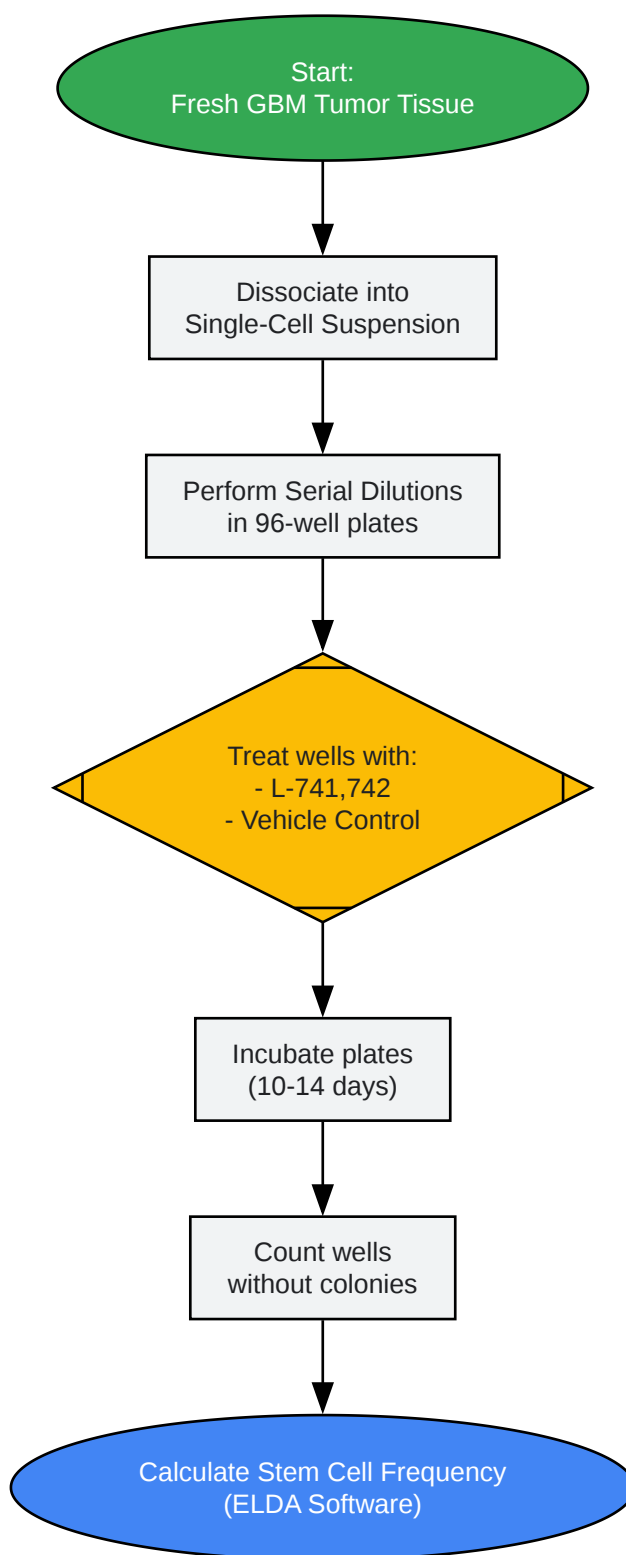
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by a dismal prognosis despite multimodal treatment approaches that include surgery, radiation, and chemotherapy.[1] A key factor contributing to therapeutic resistance and tumor recurrence is the presence of a subpopulation of glioblastoma stem cells (GSCs). These cells possess self-renewal capabilities and are implicated in driving tumor growth and invasion.[2] Recent research has uncovered the significant role of neurochemical signaling pathways in GBM pathology.[3] Specifically, the dopamine receptor D4 (DRD4) has been identified as a promising therapeutic target. L-741,742, a specific DRD4 antagonist, has demonstrated selective and potent inhibitory effects on GSCs, highlighting its potential as a novel therapeutic agent for glioblastoma.[4][5][6]

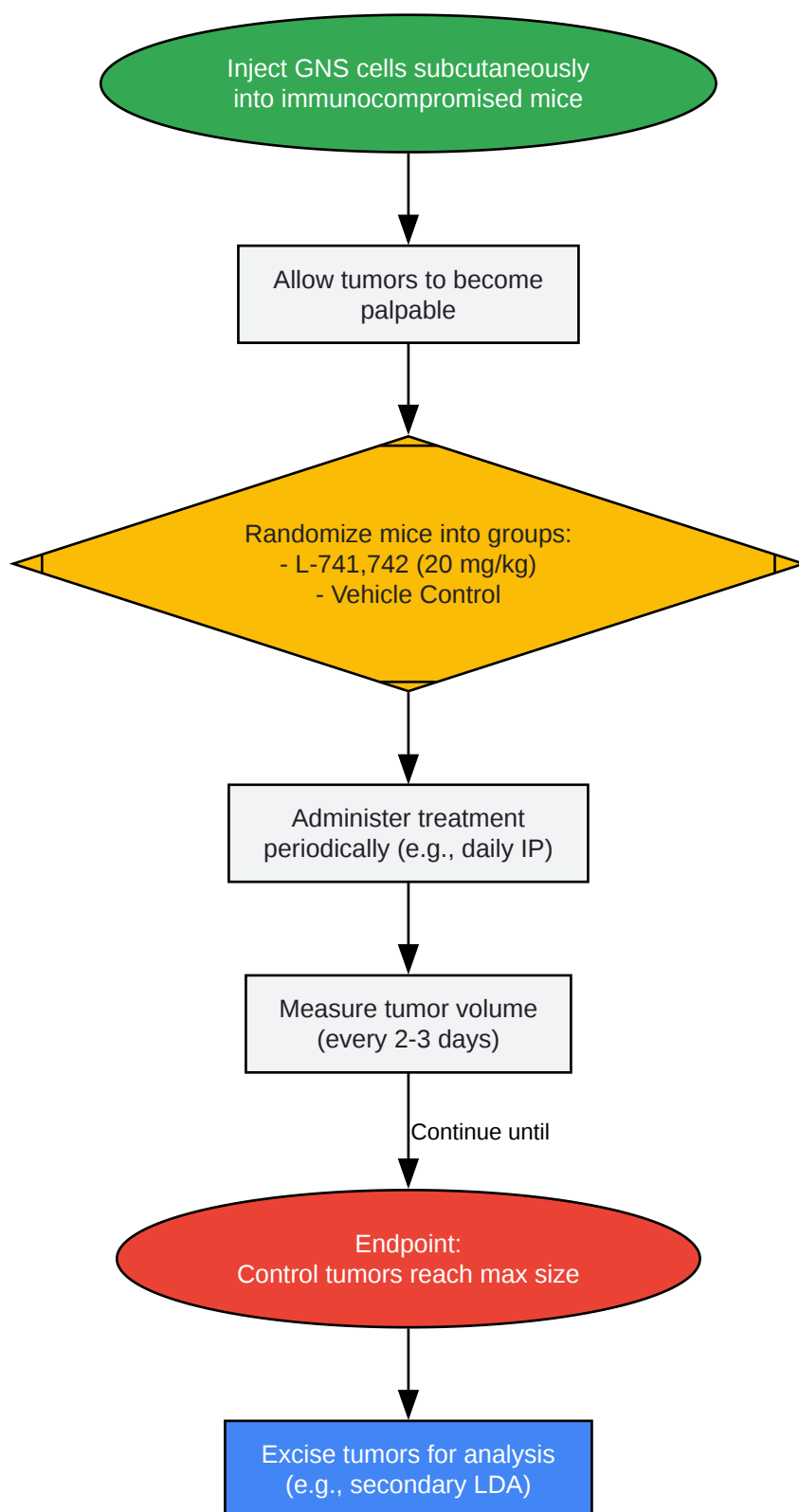
Mechanism of Action: DRD4 Antagonism and Autophagy Disruption

L-741,742 exerts its anti-tumor effects by antagonizing the DRD4 receptor. In GSCs, the inhibition of DRD4 has been shown to disrupt the autophagy-lysosomal pathway, a critical cellular process for survival and proliferation.[3][5][6] This disruption leads to an accumulation of autophagic vacuoles, ultimately triggering G0/G1 cell cycle arrest and apoptosis.[3]

The signaling cascade following DRD4 inhibition involves the suppression of key downstream effectors, including Platelet-Derived Growth Factor Receptor Beta (PDGFR β), Extracellular Signal-Regulated Kinases 1/2 (ERK1/2), and the mammalian Target of Rapamycin (mTOR).[3] The collective inhibition of these pathways culminates in reduced GSC proliferation and survival.







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